3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
Overview
Description
3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a chemical compound with the molecular formula C13H11N3O5 and a molecular weight of 289.25 g/mol . This compound is primarily used as an intermediate in the synthesis of Lenalidomide, a drug used to treat multiple myeloma and other conditions .
Mechanism of Action
Target of Action
The compound “3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione” is also known as 4-Nitro Lenalidomide . It is an analog and intermediate of Lenalidomide , which is an immunomodulatory agent . The primary targets of Lenalidomide are the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 .
Mode of Action
Lenalidomide acts as a ligand of ubiquitin E3 ligase cereblon . It induces the enzyme to degrade the Ikaros transcription factors IKZF1 and IKZF3 . The degradation of these transcription factors disrupts the transcriptional program, leading to changes in the cell.
Biochemical Pathways
The biochemical pathways affected by Lenalidomide involve the ubiquitin-proteasome system . This system is responsible for protein degradation within the cell. By inducing the degradation of IKZF1 and IKZF3, Lenalidomide disrupts the normal functioning of these proteins, affecting the downstream effects related to their roles in transcription regulation .
Result of Action
The result of the action of “this compound” would be similar to that of Lenalidomide, given that it is an analog of Lenalidomide . Lenalidomide has pleiotropic antitumor effects and is used in the treatment of multiple myeloma . Therefore, it can be inferred that the molecular and cellular effects of this compound’s action would be related to its antitumor properties.
Action Environment
The action environment of “this compound” would be influenced by various factors. For instance, the compound should be stored under an inert atmosphere at 2-8°C . This suggests that temperature and atmospheric conditions could influence the compound’s action, efficacy, and stability.
Preparation Methods
The synthesis of 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves several steps. One common method includes the reaction of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride in the presence of triethylamine and dimethyl sulfoxide . The reaction mixture is heated to 50-55°C, and the product is purified to obtain the desired compound .
Industrial production methods often involve solvent recrystallization, desolvation, vapor diffusion, and rapid precipitation techniques to obtain polymorphs of the compound .
Chemical Reactions Analysis
3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form 3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon . The major products formed from these reactions include 3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione and other substituted derivatives .
Scientific Research Applications
3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several scientific research applications:
Comparison with Similar Compounds
3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is similar to other compounds such as:
Lenalidomide: Both compounds share a similar structure and mechanism of action.
Thalidomide: Another analog with immunomodulatory and anti-cancer properties.
Pomalidomide: A derivative with enhanced anti-cancer activity.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct pharmacological properties and potential therapeutic applications .
Properties
IUPAC Name |
3-(7-nitro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5/c17-11-5-4-10(12(18)14-11)15-6-8-7(13(15)19)2-1-3-9(8)16(20)21/h1-3,10H,4-6H2,(H,14,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPJLYIGKKDZDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467017 | |
Record name | 3-(4-Nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827026-45-9 | |
Record name | 4-Nitro lenalidomide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827026459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4-Nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-NITRO LENALIDOMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CBC4TCM54 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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